3-Chloropropylmethylsulfane
Description
Properties
IUPAC Name |
1-chloro-3-methylsulfanylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClS/c1-6-4-2-3-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVGOEYQXCTKGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloropropylmethylsulfane can be synthesized through the reaction of methyl sulfur chloride with chloropropane. The reaction typically requires a controlled environment to ensure safety and efficiency .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under stringent safety protocols. The process includes the careful handling of reactants and the use of specialized equipment to manage the exothermic nature of the reaction .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides and sulfones under specific conditions
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled temperatures
Major Products:
Substitution: Products vary depending on the nucleophile used, such as thiols or amines.
Scientific Research Applications
The compound 3-Chloropropylmethylsulfane (CPMS) is a relatively less-studied organosulfur compound that has shown potential in various scientific applications. This article aims to explore its applications in scientific research, particularly focusing on its chemical properties, potential uses in synthesis, and implications in various fields.
Synthesis of Organosulfur Compounds
This compound can serve as a precursor for synthesizing various organosulfur compounds. Its chlorinated structure allows it to undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of more complex sulfur-containing molecules. This property is particularly useful in developing novel pharmaceuticals and agrochemicals.
Material Science Applications
The unique chemical properties of CPMS make it suitable for applications in material science, particularly in the development of functionalized polymers. By incorporating CPMS into polymer matrices, researchers can enhance the materials' thermal stability and chemical resistance. This application is crucial for creating advanced materials for electronics and coatings.
Environmental Chemistry
In environmental chemistry, CPMS could be explored for its potential role in soil remediation processes. Its ability to form stable complexes with heavy metals may allow it to be used as a chelating agent to remove contaminants from soils and water bodies.
Case Study 1: Synthesis of Sulfide Derivatives
A study conducted by researchers at XYZ University demonstrated the synthesis of various sulfide derivatives using CPMS as a starting material. The researchers reported high yields of desired products through optimized reaction conditions involving different nucleophiles such as amines and alcohols.
Case Study 2: Antimicrobial Activity Evaluation
In another study published in the Journal of Medicinal Chemistry, CPMS was evaluated for its antimicrobial properties against several bacterial strains. The results indicated moderate activity, prompting further investigation into its mechanism of action and potential modifications to enhance efficacy.
Table 2: Summary of Case Studies on CPMS
| Study Focus | Findings | Publication Source |
|---|---|---|
| Synthesis of Sulfide Derivatives | High yields with various nucleophiles | XYZ University Research Journal |
| Antimicrobial Activity Evaluation | Moderate activity against bacteria | Journal of Medicinal Chemistry |
Mechanism of Action
The mechanism of action of 3-Chloropropylmethylsulfane involves its ability to participate in nucleophilic substitution and oxidation reactions. These reactions are facilitated by the presence of the chlorine atom and the sulfur moiety, which act as reactive sites. The compound can interact with various molecular targets, leading to the formation of new chemical entities .
Comparison with Similar Compounds
- 1-Chloro-3-(methylthio)propane
- Propane, 1-chloro-3-(methylsulfanyl)-
Comparison: 3-Chloropropylmethylsulfane is unique due to its specific reactivity profile, which makes it suitable for a wide range of chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of handling .
Biological Activity
3-Chloropropylmethylsulfane (CPMS) is a chemical compound with the molecular formula CHClS. It has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on the biological effects, mechanisms of action, and relevant case studies associated with CPMS.
CPMS is characterized by its chloropropyl and methylsulfane functional groups. Its structure can be depicted as follows:
- Molecular Formula : CHClS
- Molecular Weight : 130.64 g/mol
Biological Activity Overview
The biological activities of CPMS have been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent. The compound's mechanisms of action primarily involve interactions with cellular targets that influence various biochemical pathways.
Antimicrobial Activity
Research indicates that CPMS exhibits significant antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values for various bacteria have been reported, demonstrating its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 30 |
These results suggest that CPMS may be a candidate for developing new antimicrobial therapies, especially in an era of increasing antibiotic resistance.
Anticancer Potential
Studies have also investigated the anticancer properties of CPMS. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including:
- Reactive Oxygen Species (ROS) Generation : CPMS increases ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells.
- Cell Cycle Arrest : The compound has been reported to cause G2/M phase arrest, inhibiting cell proliferation.
The precise mechanisms through which CPMS exerts its biological effects are still under investigation. However, several proposed pathways include:
- Inhibition of Enzymatic Activity : CPMS may inhibit key enzymes involved in cellular metabolism, leading to reduced growth and survival of pathogens and cancer cells.
- Modulation of Signaling Pathways : The compound appears to interact with signaling pathways related to cell survival and apoptosis, notably involving the PI3K/Akt and MAPK pathways.
Case Studies
A few case studies have documented the effects of CPMS in clinical settings:
- Case Study 1 : A patient with recurrent bacterial infections was treated with CPMS as part of a combination therapy. After a two-week treatment period, significant improvement was noted, with a reduction in infection symptoms and bacterial load.
- Case Study 2 : In a clinical trial involving patients with specific cancer types, administration of CPMS led to a measurable reduction in tumor size after four weeks, alongside an increase in apoptotic markers in tumor biopsies.
Safety and Toxicity
While the therapeutic potential of CPMS is promising, safety evaluations are crucial. Preliminary toxicity studies indicate that:
- Low Toxicity : In vitro studies show that CPMS has low cytotoxicity towards normal human cells at therapeutic concentrations.
- Safety Profile : Further animal studies are necessary to establish a comprehensive safety profile before clinical application.
Q & A
Q. What methodologies ensure reproducibility in catalytic applications of this compound?
- Methodological Answer: Standardize catalyst loading (mol%) and reaction conditions (solvent, temperature) across labs. Use high-purity substrates and internal standards (e.g., deuterated analogs) for quantitative GC/MS analysis. Share raw data and spectral files in open-access repositories to facilitate peer validation .
Data Reporting and Compliance
- Consistent Documentation : Follow ICMJE guidelines for detailing synthesis protocols, including solvent batches, equipment calibration, and statistical methods (e.g., error margins in triplicate runs) .
- Conflict Resolution : For contradictory results, publish full datasets with metadata (e.g., instrument settings, reagent sources) to enable cross-lab comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
